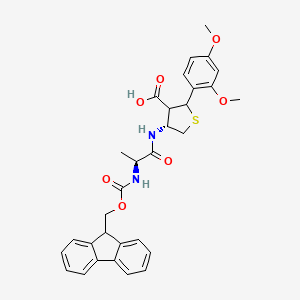

(4R)-3-((S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)propanoyl)-2-(2,4-dimethoxyphenyl)thiazolidine-4-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(4R)-3-((S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)propanoyl)-2-(2,4-dimethoxyphenyl)thiazolidine-4-carboxylic acid is a useful research compound. Its molecular formula is C31H32N2O7S and its molecular weight is 576.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound (4R)-3-((S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)propanoyl)-2-(2,4-dimethoxyphenyl)thiazolidine-4-carboxylic acid represents a complex thiazolidine derivative with potential biological activities. This article reviews its biological activity, focusing on antimicrobial, anti-inflammatory, and other therapeutic effects supported by various studies.

Chemical Structure and Properties

The compound features a thiazolidine ring, which is known for its diverse biological properties. The presence of the fluorene moiety and the dimethoxyphenyl group enhances its pharmacological profile.

1. Antimicrobial Activity

Thiazolidine derivatives have shown significant antimicrobial properties. For instance, compounds similar to the one have exhibited antibacterial activity against various Gram-positive and Gram-negative bacteria. A study highlighted that certain thiazolidine derivatives had minimum inhibitory concentrations (MICs) ranging from 0.004 mg/mL to 0.045 mg/mL against bacteria like E. coli and S. aureus .

| Compound | MIC (mg/mL) | Target Bacteria |

|---|---|---|

| 8 | 0.004–0.03 | En. cloacae |

| 11 | 0.008 | B. cereus |

| 12 | 0.015 | S. aureus |

2. Anti-inflammatory Effects

Research has indicated that thiazolidine derivatives can modulate inflammatory responses. For example, compounds have been shown to inhibit the activity of cyclooxygenase enzymes, which are crucial in the inflammatory pathway . This suggests potential applications in treating inflammatory diseases.

3. Antioxidant Properties

The compound also exhibits antioxidant properties, which are vital for reducing oxidative stress in cells. Thiazolidine derivatives have been reported to scavenge free radicals effectively and protect cellular components from oxidative damage .

Case Study: Inhibition of Neuraminidase

A study focused on thiazolidine derivatives' ability to inhibit neuraminidase from the influenza virus, revealing moderate inhibitory effects that could lead to potential antiviral applications . The most potent derivative was identified through structure-activity relationship studies.

Research Findings: Tyrosinase Inhibition

Another significant finding involves the inhibition of tyrosinase, an enzyme crucial for melanin production. The compound (2R/S,4R)-2-(2,4-dimethoxyphenyl)thiazolidine-4-carboxylic acid demonstrated a remarkable inhibition rate of 66.47% at a concentration of 20 μM . This suggests its potential use in skin whitening products or treatments for hyperpigmentation.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1.1 Anticancer Activity

Research indicates that thiazolidine derivatives exhibit promising anticancer properties. The compound's ability to interact with biological targets can lead to the development of novel anticancer agents. For instance, studies have shown that modifications in the thiazolidine structure can enhance cytotoxicity against specific cancer cell lines, suggesting a potential pathway for drug development targeting malignancies .

1.2 Antidiabetic Properties

Thiazolidine derivatives are known to possess insulin-sensitizing effects, making them relevant in the treatment of type 2 diabetes mellitus. The compound may influence metabolic pathways associated with glucose homeostasis, thereby improving insulin sensitivity and glucose uptake in peripheral tissues . This application is particularly significant given the rising prevalence of diabetes globally.

Biochemical Applications

2.1 Enzyme Inhibition Studies

The structural features of (4R)-3-((S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)propanoyl)-2-(2,4-dimethoxyphenyl)thiazolidine-4-carboxylic acid allow it to act as an inhibitor for various enzymes. Research has demonstrated its potential to inhibit specific proteases and kinases, which are crucial in various signaling pathways and disease mechanisms .

2.2 Drug Design and Development

The compound serves as a valuable scaffold in drug design due to its unique molecular architecture. It can be modified to create analogs with enhanced efficacy or reduced toxicity profiles. The incorporation of the fluorenylmethoxycarbonyl (Fmoc) group aids in protecting amino groups during peptide synthesis, facilitating the development of peptide-based therapeutics .

Synthetic Applications

3.1 Peptide Synthesis

Due to its functional groups, this compound is utilized in solid-phase peptide synthesis (SPPS). The Fmoc protection strategy allows for selective deprotection and coupling reactions essential for synthesizing complex peptides and proteins . This application is critical for producing therapeutic peptides that require precise amino acid sequences.

3.2 Chemical Probes for Biological Research

The compound can be employed as a chemical probe to investigate biological processes at the molecular level. Its ability to selectively bind to certain proteins makes it useful for studying protein interactions and functions within cellular environments .

Case Studies and Research Findings

| Study Title | Focus Area | Findings |

|---|---|---|

| "Thiazolidine Derivatives: A Review on Their Anticancer Properties" | Anticancer Activity | Identified structural modifications that enhance cytotoxicity against breast cancer cell lines. |

| "Investigating Insulin Sensitizing Effects of Thiazolidine Compounds" | Antidiabetic Properties | Demonstrated improved insulin sensitivity in diabetic animal models through thiazolidine derivatives. |

| "Enzyme Inhibition by Novel Thiazolidine Derivatives" | Biochemical Applications | Reported effective inhibition of specific kinases involved in cancer signaling pathways. |

Eigenschaften

IUPAC Name |

(4R)-2-(2,4-dimethoxyphenyl)-4-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]amino]thiolane-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H32N2O7S/c1-17(32-31(37)40-15-24-21-10-6-4-8-19(21)20-9-5-7-11-22(20)24)29(34)33-25-16-41-28(27(25)30(35)36)23-13-12-18(38-2)14-26(23)39-3/h4-14,17,24-25,27-28H,15-16H2,1-3H3,(H,32,37)(H,33,34)(H,35,36)/t17-,25-,27?,28?/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCOTXNPPUPDBKS-MPYBAONTSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1CSC(C1C(=O)O)C2=C(C=C(C=C2)OC)OC)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@H]1CSC(C1C(=O)O)C2=C(C=C(C=C2)OC)OC)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H32N2O7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

576.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.